

# Technical Support Center: Addressing Poor Reproducibility in Rapamycin Experiments

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide

**Cat. No.:** B033537

[Get Quote](#)

Welcome to the technical support center for Rapamycin (Sirolimus). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability in experiments involving this potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR). Achieving consistent and reproducible results with Rapamycin is paramount for advancing research, yet its physicochemical properties and complex biological interactions often present significant hurdles.

This resource provides field-proven insights and validated protocols to help you troubleshoot issues, standardize your experimental workflow, and generate reliable data.

## Frequently Asked Questions (FAQs)

This section addresses common high-level questions about working with Rapamycin.

**Q1:** Why are my experimental results with Rapamycin so inconsistent?

**A1:** Inconsistency in Rapamycin experiments is a widely acknowledged challenge, often stemming from its challenging physicochemical properties.[\[1\]](#) Key factors include:

- Poor Aqueous Solubility & Stability: Rapamycin is highly hydrophobic and degrades in aqueous environments, a process accelerated by neutral or basic pH and temperatures of 37°C.[\[2\]](#)[\[3\]](#)[\[4\]](#) This can lead to precipitation and a lower-than-intended effective concentration in your cell culture media.

- Stock Solution Integrity: Improperly prepared or stored stock solutions are a major source of error. Rapamycin in solution can lose potency if subjected to multiple freeze-thaw cycles or stored for extended periods.[5][6]
- Batch-to-Batch Variability: There can be significant variability between different lots of commercially available Rapamycin powder, affecting its potency and solubility.[7][8][9][10] It is crucial to validate each new batch.
- Biological Context: The cellular response to Rapamycin is highly context-dependent. Factors like serum concentration in the media, cell type, and passage number can significantly alter the activity of the mTOR pathway and, consequently, the effect of the inhibitor.[11][12][13]

Q2: What is the definitive protocol for preparing and storing Rapamycin stock solutions?

A2: To ensure maximum stability and reproducibility, a stringent protocol is necessary. The key is to use an anhydrous organic solvent and minimize exposure to aqueous environments and freeze-thaw cycles. The most common and recommended solvent is Dimethyl Sulfoxide (DMSO).[14][15][16]

- Dissolution: Dissolve Rapamycin powder in anhydrous, sterile DMSO to a high concentration (e.g., 10 mM).[14] Based on its molecular weight of ~914.18 g/mol, this requires 9.14 mg per 1 mL of DMSO.[14][15] Vortex thoroughly; gentle warming to 37°C can aid dissolution.[2][14]
- Aliquoting: Immediately after dissolution, dispense the stock solution into small, single-use aliquots in light-protected tubes.[2][5] This is the most critical step to prevent degradation from repeated freeze-thaw cycles.
- Storage: Store the aliquots at -20°C or, for longer-term stability (over 3 months), at -80°C.[5][14][16] The solid powder form should be stored desiccated and protected from light at -20°C.[16]

Q3: How does serum in my cell culture medium affect Rapamycin's activity?

A3: Serum is a potent activator of the PI3K/Akt/mTOR signaling pathway.[17][18] Growth factors present in serum stimulate upstream signaling that robustly activates mTORC1, the primary target of Rapamycin.[11] This has two major implications:

- Increased mTOR Activity: High serum concentrations can create strong pro-growth signaling that may partially overcome the inhibitory effect of Rapamycin, especially at lower doses. This can lead to a perceived decrease in compound potency.
- Experimental Variability: The composition and concentration of growth factors can vary between different batches of fetal bovine serum (FBS), introducing a significant source of experimental variability.<sup>[11][12]</sup> For sensitive experiments, it is advisable to test different serum lots or use serum-starvation protocols to establish a baseline mTOR activity before stimulation.

**Q4:** My cells are not responding to Rapamycin. What is the first thing I should check?

**A4:** The first and most critical step is to validate the biological activity of your Rapamycin stock and working solutions. The gold-standard method is to perform a Western blot for a key downstream effector of mTORC1. The phosphorylation of the S6 Kinase 1 (S6K1) at threonine 389 (p-S6K T389) is a highly reliable and sensitive biomarker of mTORC1 activity.<sup>[19][20]</sup> A potent Rapamycin solution should dramatically reduce or eliminate the p-S6K signal at nanomolar concentrations (e.g., 10-100 nM) after a short incubation (e.g., 1-6 hours).<sup>[19][21]</sup> If you do not see this effect, it strongly indicates a problem with your compound's integrity or preparation.

## Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to resolving specific problems encountered during Rapamycin experiments.

**Problem:** I see a precipitate forming after diluting my Rapamycin stock into cell culture medium.

| Potential Cause         | Explanation & Solution                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                          |
|-------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Poor Aqueous Solubility | <p>Rapamycin is extremely hydrophobic and will crash out of solution when diluted into an aqueous medium too quickly or at too high a concentration.<a href="#">[3]</a><a href="#">[4]</a></p> <p><b>Solution:</b> To minimize precipitation, pre-warm your cell culture medium to 37°C. Instead of adding the small volume of DMSO stock directly to the large volume of media, try adding the media to the thawed aliquot of Rapamycin stock.<a href="#">[22]</a> This "reverse dilution" allows the compound to gradually enter the aqueous phase. Vortex the working solution gently but thoroughly before adding it to your cells.<a href="#">[14]</a></p> |
| Solvent Concentration   | <p>The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.<a href="#">[2]</a><a href="#">[23]</a> High DMSO concentrations can also affect compound solubility.</p>                                                                                                                                                                                                                                                                                                                                                                                            |
|                         | <p><b>Solution:</b> Perform serial dilutions if necessary. For example, create an intermediate dilution of your stock in pure medium before making the final working solution. Always include a vehicle control in your experiment with the same final concentration of DMSO as your treated samples.<a href="#">[5]</a></p>                                                                                                                                                                                                                                                                                                                                    |

**Problem:** The potency of my Rapamycin (IC50) seems to vary significantly between experiments.

| Potential Cause                                                                                                                                                                                                                                                                                                    | Explanation & Solution                                                                                                                                                                      |
|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Stock Solution Degradation                                                                                                                                                                                                                                                                                         | Repeatedly using the same stock tube introduces moisture and subjects the compound to freeze-thaw cycles, causing degradation. <a href="#">[6]</a>                                          |
| Solution: Strictly adhere to the single-use aliquot protocol. Thaw one aliquot per experiment and discard any unused portion. Do not refreeze. <a href="#">[5]</a><br><a href="#">[16]</a>                                                                                                                         |                                                                                                                                                                                             |
| Inconsistent Cell State                                                                                                                                                                                                                                                                                            | Cell confluency, passage number, and metabolic state can all influence mTOR pathway activity. Cells that are overly confluent or have been passaged too many times may respond differently. |
| Solution: Standardize your cell culture practices. Seed cells at a consistent density to ensure they are in an exponential growth phase (e.g., 70-80% confluence) at the time of treatment. <a href="#">[2]</a> Use cells within a defined low-passage number range.                                               |                                                                                                                                                                                             |
| Variable Incubation Times                                                                                                                                                                                                                                                                                          | The inhibitory effect of Rapamycin on mTORC1 is rapid, but downstream effects on cell proliferation or apoptosis take longer to manifest.                                                   |
| Solution: For mechanistic studies (like checking p-S6K levels), short incubation times (1-6 hours) are sufficient. <a href="#">[19]</a> For functional assays (e.g., proliferation, viability), longer incubations (24-72 hours) are needed. <a href="#">[2]</a> Keep this time consistent across all experiments. |                                                                                                                                                                                             |

## Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing reproducibility issues with Rapamycin.

[Click to download full resolution via product page](#)

Caption: A decision tree for troubleshooting poor reproducibility in Rapamycin experiments.

## Validated Experimental Protocols

Adherence to standardized protocols is the most effective way to ensure reproducibility.

### Protocol 1: Preparation and Handling of a 10 mM Rapamycin Stock Solution

This protocol describes the preparation of a validated, stable stock solution.

#### Materials:

- Rapamycin powder (Molecular Weight: ~914.18 g/mol )
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, light-protected microcentrifuge tubes
- Calibrated analytical balance and vortex mixer

#### Procedure:

- Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 9.14 mg of Rapamycin powder.[\[14\]](#)
- Dissolution: In a sterile tube, add 1 mL of anhydrous DMSO to the 9.14 mg of Rapamycin.[\[2\]](#) [\[14\]](#)
- Mixing: Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.[\[2\]](#)[\[14\]](#)
- Aliquoting: Immediately dispense the 10 mM stock solution into 10-20 µL single-use aliquots in sterile, light-protected tubes.
- Storage: Store the aliquots at -80°C for long-term use (up to 3 months).[\[14\]](#)[\[16\]](#) For short-term use (less than 1 month), -20°C is acceptable.[\[6\]](#) CRITICAL: Avoid freeze-thaw cycles.

### Protocol 2: Validating Rapamycin Activity via Western Blot for p-S6K

This protocol confirms the biological activity of your Rapamycin stock by measuring its effect on a direct downstream target of mTORC1.

Procedure:

- Cell Seeding: Plate a responsive cell line (e.g., MCF-7, HeLa, T24) in 6-well plates.[\[19\]](#)[\[20\]](#)  
Grow cells to 70-80% confluence.
- Treatment: Thaw a single aliquot of 10 mM Rapamycin stock. Prepare a 100 nM working solution in pre-warmed complete media. For a final volume of 2 mL, add 0.2 µL of 10 mM stock. Also prepare a vehicle control (2 mL media + 0.2 µL DMSO).
- Incubation: Aspirate the old media from the cells and add the Rapamycin or vehicle control solutions. Incubate for 1-2 hours at 37°C.[\[19\]](#)[\[21\]](#)
- Cell Lysis:
  - Wash cells once with ice-cold PBS.
  - Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[\[19\]](#)
  - Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C.[\[19\]](#) Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Western Blotting:
  - Load 20-30 µg of protein per lane on an SDS-PAGE gel.
  - Transfer proteins to a PVDF or nitrocellulose membrane.[\[19\]](#)
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[\[24\]](#)

- Incubate overnight at 4°C with a primary antibody against phospho-p70 S6 Kinase (Thr389) at a 1:1000 dilution.[\[19\]](#) Also probe a separate blot or strip and re-probe for Total S6K or a loading control (e.g., GAPDH, β-actin).
- Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[\[19\]](#)
- Detect using an ECL substrate.[\[19\]](#)

- Analysis: A valid Rapamycin treatment should show a near-complete reduction in the p-S6K (T389) band compared to the vehicle-treated control, while the total S6K or loading control bands should remain unchanged.

## Data Presentation & Visualization

### mTOR Signaling Pathway and Rapamycin Inhibition

Rapamycin acts by first binding to the intracellular receptor FKBP12. This complex then allosterically inhibits mTORC1, preventing the phosphorylation of its downstream targets like S6K1 and 4E-BP1, which are critical regulators of protein synthesis and cell growth.[\[17\]](#)[\[25\]](#)

[Click to download full resolution via product page](#)

Caption: The mTORC1 signaling cascade and the inhibitory action of the Rapamycin-FKBP12 complex.

## Illustrative Variability in Rapamycin Potency (IC50)

The half-maximal inhibitory concentration (IC50) of Rapamycin is not a fixed value but varies significantly depending on the cell line and assay conditions. This highlights the necessity of determining the IC50 empirically for your specific experimental system rather than relying solely on literature values.

| Cell Line         | Cancer Type            | Reported IC50 Range   | Key Considerations                                                                                              |
|-------------------|------------------------|-----------------------|-----------------------------------------------------------------------------------------------------------------|
| MCF-7             | Breast Cancer          | 0.8 - 2.1 nM          | Generally highly sensitive. Used as a benchmark cell line for mTOR pathway studies.[26]                         |
| Ca9-22            | Oral Cancer            | ~15 $\mu$ M           | Exhibits significantly lower sensitivity, demonstrating vast differences between cell types.[27][28]            |
| SNU-387 / SNU-449 | Hepatoma (Mesenchymal) | High (Resistant)      | Mesenchymal-type cells can be less sensitive than epithelial types, showing phenotype-dependent responses. [29] |
| MDA-MB-231        | Breast Cancer          | ~7.4 $\mu$ M (at 72h) | Potency can be time-dependent; longer exposure may be required to see anti-proliferative effects. [30]          |

## References

- BenchChem. (2025). Application Notes and Protocols for Detecting p-S6K Inhibition by Rapamycin using Western Blot.
- Wikipedia. (2023). mTOR. [\[Link\]](#)
- Kennedy, B. K., & Lamming, D. W. (2016). The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging. *Cell Metabolism*, 23(6), 990-1003. [\[Link\]](#)
- BenchChem. (2025). troubleshooting Rapamycin instability in media.
- Laplante, M., & Sabatini, D. M. (2009). mTOR signaling at a glance. *Journal of Cell Science*, 122(Pt 20), 3589–3594. [\[Link\]](#)
- BenchChem. (2025).
- Faes, S., & Demartines, N. (2014). Mechanisms of action of drugs that target the mTOR signaling pathway. *ResearchGate*. [\[Link\]](#)
- BenchChem. (2025). Technical Support Center: Troubleshooting Rapamycin Insolubility.
- BenchChem. (2025). Technical Support Center: Rapamycin Stability in Long-Term Cell Culture.
- Semlali, A., et al. (2018). Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways. *Oncotarget*, 9(58), 31216–31230. [\[Link\]](#)
- BPS Bioscience. (2012). Data Sheet Rapamycin (Sirolimus). [\[Link\]](#)
- ResearchGate. (n.d.). Effects of serum and mTOR inhibition by rapamycin on.... [\[Link\]](#)
- Hsieh, Y. C., et al. (2018). Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells. *OncoTargets and Therapy*, 11, 267–277. [\[Link\]](#)
- ResearchGate. (n.d.). IC50 values for rapamycin and everolimus in MCF-7 and its sub-lines.... [\[Link\]](#)

- van der Laan, M. A. J., et al. (2024). Poor solubility and stability of rapamycin in aqueous environments. *Biomedicine & Pharmacotherapy*, 176, 116865. [\[Link\]](#)
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (2015). How to make sure rapamycin completely dissolve in medium?. [\[Link\]](#)
- Liu, H., et al. (2017). Inhibition of mTOR signaling protects photoreceptor cells against serum deprivation by reducing oxidative stress and inducing G2/M cell cycle arrest. *International Journal of Molecular Medicine*, 40(2), 437–444. [\[Link\]](#)
- ResearchGate. (2025). Solubilization of rapamycin. [\[Link\]](#)
- ResearchGate. (n.d.). Effects of serum starvation and mammalian target of rapamycin (mTOR).... [\[Link\]](#)
- ResearchGate. (n.d.). (A) IC50 values for Rapamycin in MDA-MB-231 cells determined by the MTT.... [\[Link\]](#)
- Bitto, A., et al. (2016). How Longevity Research Can Lead To Therapies for Alzheimer's Disease: The Rapamycin Story. *Current Alzheimer Research*, 13(7), 744–753. [\[Link\]](#)
- ResearchGate. (n.d.). Inhibition of mTOR kinase activity. HEK293 cells serum-starved 24 h.... [\[Link\]](#)
- Kaeberlein, M. (2025). RAPAMYCIN, mTOR & LONGEVITY: WHAT SCIENCE REALLY SHOWS. YouTube. [\[Link\]](#)
- OriGene Technologies Inc. (n.d.). Western Blot Protocol. [\[Link\]](#)
- de Groot, M., et al. (2010). A spectrophotometric assay for routine measurement of mammalian target of rapamycin activity in cell lysates. *Analytical Biochemistry*, 405(1), 110–115. [\[Link\]](#)
- ResearchGate. (n.d.). (A) Western blot shows level of phospho-mTOR and phospho-S6 kinase in.... [\[Link\]](#)

- Lamming, D. W., et al. (2013). Inhibition of the Mechanistic Target of Rapamycin (mTOR). *Cold Spring Harbor Perspectives in Biology*, 5(6), a012089. [\[Link\]](#)
- Semlali, A., et al. (2018). Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways. *Frontiers in Oncology*, 8, 297. [\[Link\]](#)
- Magnitude Biosciences. (2025). Cracking the Rapamycin Problem in *C. elegans* Ageing Research. [\[Link\]](#)
- Puzio-Kuter, A. M., et al. (2009). Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma. *The Journal of Urology*, 182(4), 1508–1516. [\[Link\]](#)
- Knox, T., et al. (2025). The bioavailability and blood levels of low-dose rapamycin for longevity in real-world cohorts of normative aging individuals. *GeroScience*. [\[Link\]](#)
- Lu, W., et al. (2010). Generation of high rapamycin producing strain via rational metabolic pathway-based mutagenesis and further titer improvement with fed-batch bioprocess optimization. *Biotechnology and Bioengineering*, 107(3), 474–482. [\[Link\]](#)
- Kim, E., & Guan, K. L. (2011). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. *Methods in Molecular Biology*, 757, 173–185. [\[Link\]](#)
- Attia, P. (2023). 272 – Rapamycin: potential longevity benefits, surge in popularity, unanswered questions, and more. YouTube. [\[Link\]](#)
- Kaeberlein, M. (2025). REVERSING AGING: WHY RAPAMYCIN REMAINS THE GOLD STANDARD. YouTube. [\[Link\]](#)
- BenchChem. (2025). Technical Support Center: Navigating Common Issues in Rapamycin Animal Studies.
- MDPI. (2023). Peptide-Based Therapeutics in Autoimmune Diseases: Restoring Immune Balance Through Precision. [\[Link\]](#)
- See, W. L., et al. (2012). Interpreting Mammalian Target of Rapamycin and Cell Growth Inhibition in a Genetically-Engineered Mouse Model of Nf1-Deficient Astrocytes. *PLoS ONE*,

7(8), e42981. [\[Link\]](#)

- Slupianek, A., et al. (2005). Activation of Mammalian Target of Rapamycin Signaling Pathway Contributes to Tumor Cell Survival in Anaplastic Lymphoma Kinase-Positive Anaplastic Large Cell Lymphoma. *Cancer Research*, 65(17), 7515–7521. [\[Link\]](#)
- Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. [\[Link\]](#)
- Swindell, W. R. (2016). Meta-Analysis of 29 Experiments Evaluating the Effects of Rapamycin on Life Span in the Laboratory Mouse. *The Journals of Gerontology: Series A*, 71(7), 867–877. [\[Link\]](#)
- Sartorius. (2019). Reducing Batch-to-Batch Variability of Botanical Drug Products. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Cracking the Rapamycin Problem in *C. elegans* Ageing Research - Magnitude Biosciences [magnitudebiosciences.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Poor solubility and stability of rapamycin in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 7. Generation of high rapamycin producing strain via rational metabolic pathway-based mutagenesis and further titer improvement with fed-batch bioprocess optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. zaether.com [zaether.com]

- 10. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Rapamycin | mTOR | Tocris Bioscience [tocris.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. mTOR - Wikipedia [en.wikipedia.org]
- 18. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. origene.com [origene.com]
- 25. The mechanistic Target of Rapamycin: The grand conductOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF- $\kappa$ B and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF- $\kappa$ B and beta-catenin pathways [frontiersin.org]
- 29. Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Addressing Poor Reproducibility in Rapamycin Experiments]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033537#addressing-poor-reproducibility-in-experiments-involving-the-compound>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)